COX-2 Inhibitory Potency
4-Isopropoxy-2-naphthoic acid inhibits wild-type mouse COX-2 with an IC₅₀ of 90 nM [1]. In comparison, 6-methoxy-2-naphthoic acid (6-MNA), the active metabolite of nabumetone, exhibits a substantially higher IC₅₀ of 19.84 µM (19,840 nM) against LPS-induced COX-2 in human whole blood . Naproxen, a clinically used NSAID, inhibits COX-2 with an IC₅₀ of 5.15 µM (5,150 nM) in cell-based assays . The ~220-fold greater potency of 4-isopropoxy-2-naphthoic acid relative to 6-MNA and ~57-fold relative to naproxen highlights a significant structure-dependent enhancement in COX-2 inhibitory activity conferred by the 4-isopropoxy substitution pattern.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 90 nM (0.09 µM) |
| Comparator Or Baseline | 6-Methoxy-2-naphthoic acid: 19.84 µM; Naproxen: 5.15 µM |
| Quantified Difference | ~220-fold more potent than 6-MNA; ~57-fold more potent than naproxen |
| Conditions | Target compound: wild-type mouse COX-2, radioactive TLC assay; 6-MNA: human whole blood, LPS-induced COX-2; Naproxen: cell assay |
Why This Matters
Procurement decisions for COX-2 inhibition studies should prioritize 4-isopropoxy-2-naphthoic acid when sub-micromolar potency is required, as alternative 2-naphthoic acid derivatives may fail to achieve sufficient target engagement at practical concentrations.
- [1] BindingDB. BDBM50427623 (CHEMBL2323476): IC₅₀ 90 nM for wild-type mouse COX-2. 2025. View Source
